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molecular formula C16H20N2O4 B1617267 1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis- CAS No. 28537-73-7

1H-Pyrrole-2,5-dione, 1,1'-(1,8-octanediyl)bis-

Cat. No. B1617267
M. Wt: 304.34 g/mol
InChI Key: VXPOITUJBTZGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193139B2

Procedure details

The general procedure was carried out using maleic anhydride (14.27 g, 146 mmol), 1,8-octanediamine (10.0 g, 69.3 mmol), sodium acetate (1.14 g, 13.9 mmol) and acetic anhydride (15.57 g, 153 mmol). The resulting compound was purified by column chromatography (98:2 DCM:EtOAc), and the product obtained as a white solid (5.2 g/25%).
Quantity
14.27 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
15.57 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:17])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16].[C:18]([O-:21])(=O)[CH3:19].[Na+].[C:23](OC(=O)C)(=[O:25])[CH3:24]>>[CH2:8]([N:17]1[C:1](=[O:7])[CH:2]=[CH:3][C:4]1=[O:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]1[C:18](=[O:21])[CH:19]=[CH:24][C:23]1=[O:25] |f:2.3|

Inputs

Step One
Name
Quantity
14.27 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCN)N
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
15.57 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting compound was purified by column chromatography (98:2 DCM:EtOAc)
CUSTOM
Type
CUSTOM
Details
the product obtained as a white solid (5.2 g/25%)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCN1C(C=CC1=O)=O)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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